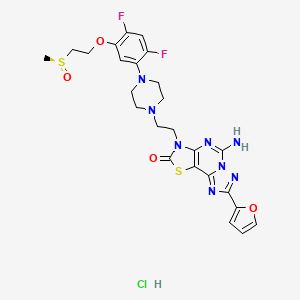
H-Asn-Ile-Thr-Val-Thr-Leu-Lys-Lys-Phe-Pro-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Asn-Ile-Thr-Val-Thr-Leu-Lys-Lys-Phe-Pro-Leu-OH is a peptide composed of the amino acids asparagine, isoleucine, threonine, valine, threonine, leucine, lysine, lysine, phenylalanine, proline, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Asn-Ile-Thr-Val-Thr-Leu-Lys-Lys-Phe-Pro-Leu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and optimization of reaction conditions ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds, especially if they contain cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in peptides can be substituted with other amino acids or chemical groups to modify their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
Peptides like H-Asn-Ile-Thr-Val-Thr-Leu-Lys-Lys-Phe-Pro-Leu-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as substrates for enzymes, helping to study enzyme kinetics and mechanisms.
Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Acting as inhibitors or substrates for enzymes, affecting their activity.
Ion Channels: Modulating the activity of ion channels, influencing cellular processes.
Comparison with Similar Compounds
Peptides similar to H-Asn-Ile-Thr-Val-Thr-Leu-Lys-Lys-Phe-Pro-Leu-OH include other oligopeptides with different sequences. These peptides can have unique properties and functions based on their amino acid composition. For example:
H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH: A peptide with a different sequence that may have distinct biological activities.
Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH: A longer peptide with additional amino acids, potentially leading to different interactions and functions.
Properties
Molecular Formula |
C61H104N14O15 |
|---|---|
Molecular Weight |
1273.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C61H104N14O15/c1-11-35(8)48(72-51(79)39(64)31-46(65)78)57(85)74-50(37(10)77)59(87)71-47(34(6)7)56(84)73-49(36(9)76)58(86)68-42(28-32(2)3)54(82)67-40(22-15-17-25-62)52(80)66-41(23-16-18-26-63)53(81)69-43(30-38-20-13-12-14-21-38)60(88)75-27-19-24-45(75)55(83)70-44(61(89)90)29-33(4)5/h12-14,20-21,32-37,39-45,47-50,76-77H,11,15-19,22-31,62-64H2,1-10H3,(H2,65,78)(H,66,80)(H,67,82)(H,68,86)(H,69,81)(H,70,83)(H,71,87)(H,72,79)(H,73,84)(H,74,85)(H,89,90)/t35-,36+,37+,39-,40-,41-,42-,43-,44-,45-,47-,48-,49-,50-/m0/s1 |
InChI Key |
NMCSPRZYBIHLHP-AIAFZYQVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



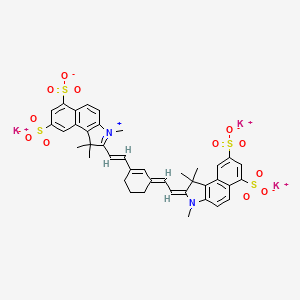
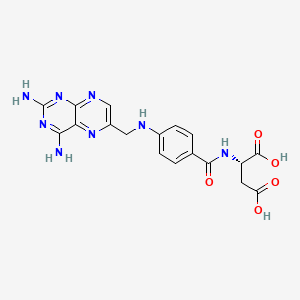
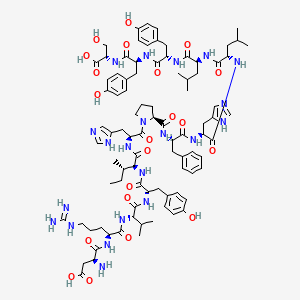
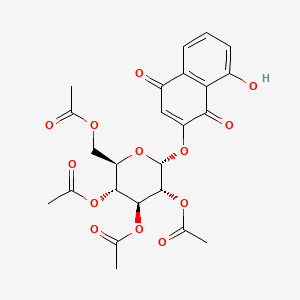
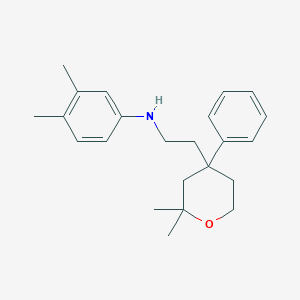

![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)

![3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)


![1-[4-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-(1-oxo-3H-2-benzofuran-5-yl)urea](/img/structure/B12373596.png)
